molecular formula C15H11FO4 B6369602 4-(3-Fluoro-4-methoxycarbonylphenyl)benzoic acid CAS No. 1262001-30-8

4-(3-Fluoro-4-methoxycarbonylphenyl)benzoic acid

Cat. No.: B6369602
CAS No.: 1262001-30-8
M. Wt: 274.24 g/mol
InChI Key: ADYMPTMLCZBHKC-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methoxycarbonylphenyl)benzoic acid is an organic compound with the molecular formula C15H11FO4 It is a derivative of benzoic acid, featuring a fluorine atom and a methoxycarbonyl group attached to the phenyl ring

Properties

IUPAC Name

4-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c1-20-15(19)12-7-6-11(8-13(12)16)9-2-4-10(5-3-9)14(17)18/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYMPTMLCZBHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683363
Record name 3'-Fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262001-30-8
Record name 3'-Fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methoxycarbonylphenyl)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methoxycarbonylphenyl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, in the presence of a base like potassium carbonate.

    Esterification: Alcohols (e.g., methanol, ethanol) and acid catalysts (e.g., sulfuric acid).

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products depend on the nucleophile used (e.g., amine-substituted derivatives).

    Esterification: Methyl or ethyl esters of the compound.

    Reduction: Corresponding alcohol derivatives.

Scientific Research Applications

4-(3-Fluoro-4-methoxycarbonylphenyl)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways: It may influence signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methoxycarbonylphenylboronic acid: Shares the fluorine and methoxycarbonyl groups but differs in the boronic acid functionality.

    4-Fluorobenzoic acid: Lacks the methoxycarbonyl group, making it less versatile in synthetic applications.

Uniqueness

4-(3-Fluoro-4-methoxycarbonylphenyl)benzoic acid is unique due to the presence of both fluorine and methoxycarbonyl groups, which confer distinct chemical reactivity and potential biological activity.

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